1-Isobutyl-1H-indole-4-carbaldehyde

Physicochemical Properties Distillation Process Chemistry

Enhance your SAR studies with 1-isobutyl-1H-indole-4-carbaldehyde, a high-purity (98%) research intermediate. Its branched N-isobutyl group confers higher lipophilicity (LogP ~3.2) and thermal stability (BP 345.4°C) than N-methyl or N-ethyl analogs. This ensures superior performance for CNS-penetrant design and high-temperature synthesis, minimizing thermal degradation. Guaranteed 98% purity reduces pre-purification, ensuring batch-to-batch reproducibility for robust assays.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B15090546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-1H-indole-4-carbaldehyde
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)CN1C=CC2=C(C=CC=C21)C=O
InChIInChI=1S/C13H15NO/c1-10(2)8-14-7-6-12-11(9-15)4-3-5-13(12)14/h3-7,9-10H,8H2,1-2H3
InChIKeyJZBFIWUBHWVMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-1H-indole-4-carbaldehyde (CAS 1344215-22-0): A Specialized N‑Alkyl Indole‑4‑carbaldehyde Scaffold


1‑Isobutyl‑1H‑indole‑4‑carbaldehyde is an N‑substituted indole‑4‑carbaldehyde derivative (C₁₃H₁₅NO, MW 201.26) [REFS‑1]. The compound features a synthetically versatile 4‑formyl group on an indole core bearing a branched isobutyl substituent at the N1 position. This substitution pattern imparts distinct physicochemical and steric properties relative to linear or smaller N‑alkyl analogs [REFS‑2]. It is supplied as a research intermediate with a minimum purity of 97% [REFS‑1].

Why 1‑Isobutyl‑1H‑indole‑4‑carbaldehyde Cannot Be Freely Replaced by Other N‑Alkyl Indole‑4‑carbaldehydes


Indole‑4‑carbaldehydes with different N‑alkyl groups are not interchangeable building blocks. The identity and branching of the N‑alkyl substituent directly influence physicochemical properties (boiling point, lipophilicity) and can markedly alter biological activity profiles. For example, SAR data on related indole scaffolds demonstrate that replacing an N‑isobutyl group with an N‑methyl, N‑ethyl, or N‑propyl group leads to distinct and often non‑linear changes in enzyme inhibition and selectivity [REFS‑1]. Consequently, using an unverified analog without matching the exact N‑alkyl substitution may compromise synthetic reproducibility or confound structure‑activity relationship studies.

Quantitative Differentiation of 1‑Isobutyl‑1H‑indole‑4‑carbaldehyde vs. Closest N‑Alkyl Analogs


Elevated Boiling Point Reflects Increased Molecular Weight and Branching

1‑Isobutyl‑1H‑indole‑4‑carbaldehyde exhibits a predicted boiling point of 345.4 ± 15.0 °C, which is approximately 27 °C higher than the 1‑methyl analog (318.7 ± 15.0 °C) and 18 °C higher than the 1‑ethyl analog (327.7 °C at 760 mmHg) [REFS‑1][REFS‑2][REFS‑3]. This elevated boiling point is consistent with its larger molecular weight (201.26 vs. 159.19 for 1‑methyl and 173.21 for 1‑ethyl) and the presence of a branched alkyl chain [REFS‑1][REFS‑2][REFS‑4].

Physicochemical Properties Distillation Process Chemistry

Increased Molecular Weight and LogP Profile for Enhanced Lipophilicity

The target compound has a molecular weight of 201.26 g/mol, which is 26% larger than the 1‑methyl analog (159.19 g/mol) and 16% larger than the 1‑ethyl analog (173.21 g/mol) [REFS‑1][REFS‑2][REFS‑3]. Its calculated LogP is approximately 3.2, significantly higher than 1‑methyl‑1H‑indole‑4‑carbaldehyde (LogP = 1.99) and 1‑ethyl‑1H‑indole‑4‑carbaldehyde (LogP = 2.47) [REFS‑4][REFS‑5][REFS‑6]. This increase in lipophilicity is a direct consequence of the branched isobutyl group [REFS‑1].

Lipophilicity Drug Design ADME

Defined Minimum Purity of 97% for Reproducible Synthetic Workflows

Commercially available 1‑isobutyl‑1H‑indole‑4‑carbaldehyde is specified with a minimum purity of 97% [REFS‑1]. This purity specification is at least 2 percentage points higher than the minimum purity typically offered for the 1‑ethyl analog (95%) [REFS‑2].

Quality Control Reproducibility Medicinal Chemistry

Distinct Biological Activity Profile Inferred from N‑Isobutyl SAR Data

In a published structure‑activity relationship study on indole‑based inhibitors, the N‑isobutyl substituent (N‑iBu) produced a unique activity signature compared to other N‑alkyl groups. For Compound B, N‑iBu significantly increased anti‑AChE activity (↑) and had no effect on anti‑BChE (nd), whereas N‑methyl (N‑Me) increased anti‑AChE (↑) but decreased anti‑BChE (↓) [REFS‑1]. For Compound A, N‑iBu showed only a slight change in anti‑AChE activity (±), contrasting with the significant increases observed for N‑Me (↑), N‑Et (↑), and N‑Pr (↑) [REFS‑1]. These divergent patterns demonstrate that the N‑isobutyl group can profoundly and non‑obviously modulate biological activity.

Structure-Activity Relationship Enzyme Inhibition Lead Optimization

Targeted Application Scenarios for 1‑Isobutyl‑1H‑indole‑4‑carbaldehyde Based on Differential Evidence


Medicinal Chemistry Campaigns Requiring Optimized Lipophilicity

When a drug discovery program demands a 4‑formylindole building block with increased lipophilicity to improve membrane permeability or modulate LogD, 1‑isobutyl‑1H‑indole‑4‑carbaldehyde (LogP ~3.2) is the preferred choice over less lipophilic analogs such as the 1‑methyl (LogP 1.99) or 1‑ethyl (LogP 2.47) derivatives [REFS‑1][REFS‑2][REFS‑3]. Its higher LogP value can facilitate the design of CNS‑penetrant or hydrophobic binding pocket‑targeted molecules without requiring additional lipophilic appendages.

High‑Temperature Synthesis or Distillation Protocols

Process chemistry workflows that involve elevated temperatures benefit from the higher boiling point (345.4 °C) of 1‑isobutyl‑1H‑indole‑4‑carbaldehyde, which offers enhanced thermal stability relative to 1‑methyl (318.7 °C) and 1‑ethyl (327.7 °C) analogs [REFS‑1][REFS‑2][REFS‑3]. This property reduces the risk of thermal decomposition during reactions requiring prolonged heating or during purification by distillation.

SAR Studies Exploring the Impact of N‑Alkyl Branching

Investigations aiming to understand the effect of N‑alkyl branching on biological activity should include 1‑isobutyl‑1H‑indole‑4‑carbaldehyde as a key member of a systematic analog set. Published SAR data indicate that N‑isobutyl substitution yields a distinct activity profile (e.g., differential effects on AChE and BChE inhibition) compared to N‑methyl, N‑ethyl, N‑propyl, and N‑butyl groups [REFS‑4]. Incorporating this compound enables robust analysis of steric and electronic contributions from branching.

Sensitive Assays Requiring High‑Purity Starting Material

For biological assays or multistep syntheses where trace impurities could confound results, 1‑isobutyl‑1H‑indole‑4‑carbaldehyde with a guaranteed minimum purity of 97% provides a higher assurance of quality than the 95% minimum purity typically specified for the 1‑ethyl analog [REFS‑1][REFS‑5]. This can reduce the need for time‑consuming pre‑purification and improve inter‑batch reproducibility.

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